molecular formula C8H12Cl2N2O2 B13646891 2-Amino-2-(4-aminophenyl)acetic acid;dihydrochloride

2-Amino-2-(4-aminophenyl)acetic acid;dihydrochloride

Cat. No.: B13646891
M. Wt: 239.10 g/mol
InChI Key: BLWAMKFMQILIGN-UHFFFAOYSA-N
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Description

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemical research. The compound features an amino group and an aminophenyl group attached to the alpha carbon, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-nitrophenylacetic acid.

    Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a palladium catalyst.

    Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride often involve large-scale hydrogenation and chiral resolution processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, influencing biochemical pathways. It may also interact with receptors or ion channels, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)acetic acid: Similar structure but lacks the chiral center.

    (4-Hydroxyphenyl)acetic acid: Contains a hydroxyl group instead of an amino group.

    (4-Methoxyphenyl)acetic acid: Contains a methoxy group instead of an amino group.

Uniqueness

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride is unique due to its chiral center and the presence of both amino and aminophenyl groups. This combination allows for specific interactions in biochemical processes and makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWAMKFMQILIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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